molecular formula C16H17N5OS B2702079 N-methyl-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 896291-58-0

N-methyl-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No. B2702079
CAS RN: 896291-58-0
M. Wt: 327.41
InChI Key: JTODAQGIUNVRBF-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. Pyrrole rings are known to be a part of many pharmaceuticals and are considered a resourceful small molecule in key medicinal hetero-aromatics .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the pyrrole ring might undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis of Pyrolin Derivatives: Research into derivatives of 1,2,4-triazol, including compounds similar to the queried molecule, has shown significant synthetic and pharmacological potential. The synthesis process involves stages that lead to compounds with potential biological activities, including anti-exudative properties. This suggests that compounds with similar structures may have utility in developing new medications with minimized toxicity and enhanced effectiveness (Chalenko et al., 2019).

Antimicrobial Activity

  • Thiazolidin-4-One Derivatives: A series of compounds related to the queried molecule demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. This indicates the potential of such derivatives in combating microbial infections and exploring new antimicrobial agents (Baviskar et al., 2013).

Antitumor and Antioxidant Activities

  • Bis-2-(5-Phenylacetamido-1,2,4-Thiadiazol-2-Yl)Ethyl Sulfide Analogs: Compounds structurally related to the queried molecule have been evaluated as glutaminase inhibitors, showing potential in attenuating tumor growth in vitro and in mouse models. This highlights the compound's relevance in cancer research and the search for novel antitumor agents (Shukla et al., 2012).

Antiviral and Virucidal Activities

  • Triazole Derivatives: Research into 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives has shown potential in reducing viral replication of human adenovirus and ECHO-9 virus, indicating the importance of such compounds in developing antiviral therapies (Wujec et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For instance, N-Methylpyrrole is classified as Acute Tox. 4 Oral - Flam. Liq. 2 - Skin Irrit. 2 .

Future Directions

The future research directions could involve studying the biological activity of this compound and optimizing its structure for enhanced activity and selectivity. For instance, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

N-methyl-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-13-17-18-16(21(13)20-10-6-7-11-20)23-12-15(22)19(2)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTODAQGIUNVRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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